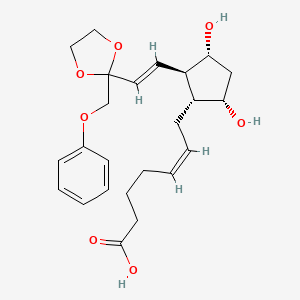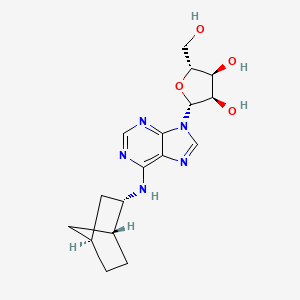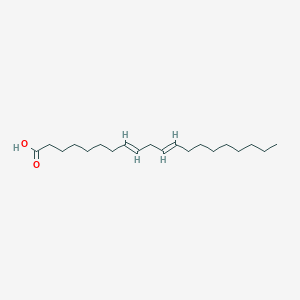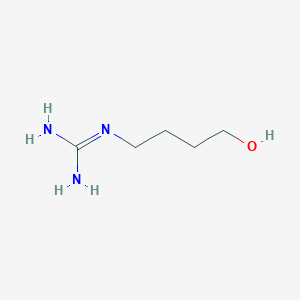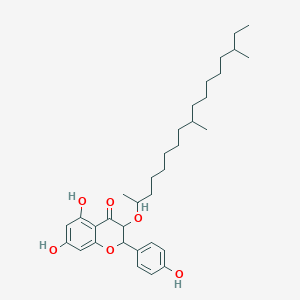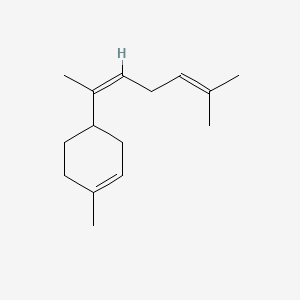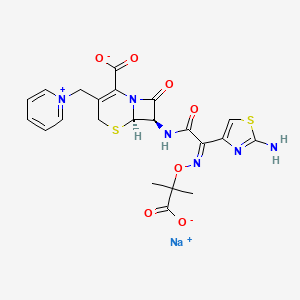
Ceftazidime sodium
Vue d'ensemble
Description
Ceftazidime sodium est un antibiotique céphalosporine de troisième génération à large spectre d’activité antibactérienne. Il est principalement utilisé pour traiter diverses infections bactériennes, notamment la pneumonie, les infections gynécologiques, les infections osseuses et articulaires et la septicémie . Le this compound est remarquable pour sa résistance à de nombreuses β-lactamases et son efficacité contre les bactéries résistantes aux traitements comme Pseudomonas aeruginosa .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le ceftazidime sodium est synthétisé par une série de réactions chimiques à partir de l’acide 7-amino-céphalosporanique. . Les conditions de réaction impliquent généralement l’utilisation de solvants organiques, des températures contrôlées et des catalyseurs spécifiques pour garantir un rendement élevé et une pureté élevée.
Méthodes de production industrielle
Dans les milieux industriels, le this compound est produit par un processus semi-synthétique qui combine la synthèse chimique et la fermentation. Le processus de fermentation implique la culture de micro-organismes spécifiques qui produisent les composés précurseurs, qui sont ensuite modifiés chimiquement pour produire du this compound . Le processus de production industrielle est optimisé pour la fabrication à grande échelle, garantissant une qualité constante et une rentabilité.
Analyse Des Réactions Chimiques
Types de réactions
Le ceftazidime sodium subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut subir des réactions d’oxydation, en particulier en présence d’agents oxydants forts.
Substitution : Le cycle thiazole du this compound peut participer à des réactions de substitution, conduisant à la formation de divers dérivés.
Réactifs et conditions courantes
Les réactifs courants utilisés dans les réactions du this compound comprennent l’eau, les agents oxydants et les nucléophiles. Les conditions de réaction varient en fonction du résultat souhaité, mais impliquent généralement des températures contrôlées, des niveaux de pH et la présence de catalyseurs spécifiques .
Principaux produits formés
Les principaux produits formés à partir des réactions du this compound comprennent des dérivés hydrolysés, des composés oxydés et des dérivés thiazoliques substitués .
Applications de la recherche scientifique
Le this compound a une large gamme d’applications de recherche scientifique, notamment :
Applications De Recherche Scientifique
Ceftazidime sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of β-lactam antibiotics and their interactions with β-lactamases.
Biology: Employed in research on bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Mécanisme D'action
Le ceftazidime sodium exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie aux protéines de liaison à la pénicilline (PBP) situées à l’intérieur de la paroi cellulaire bactérienne, inhibant l’étape finale de transpeptidation de la synthèse du peptidoglycane . Cette inhibition perturbe la biosynthèse de la paroi cellulaire, conduisant à la lyse et à la mort cellulaire. Les principales cibles moléculaires du this compound sont les PBP, et les voies impliquées comprennent l’inhibition de la réticulation du peptidoglycane .
Comparaison Avec Des Composés Similaires
Le ceftazidime sodium fait partie de la famille des céphalosporines de troisième génération, qui comprend d’autres composés tels que la céfotaxime, la ceftriaxone et la céfixime . Comparé à ces composés similaires, le this compound est unique par sa forte résistance aux β-lactamases et son efficacité contre Pseudomonas aeruginosa . Cela le rend particulièrement précieux dans le traitement des infections causées par des bactéries résistantes.
Liste des composés similaires
- Céfotaxime
- Ceftriaxone
- Céfixime
- Cefépime
- Cefuroxime
Propriétés
IUPAC Name |
sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O7S2.Na/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);/q;+1/p-1/b26-13-;/t14-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEWDSDYUSEQML-ROMZVAKDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)[O-])ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)[O-])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N6NaO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73547-61-2 | |
| Record name | Ceftazidime sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073547612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFTAZIDIME SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMC30V039K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


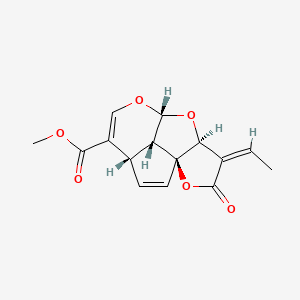
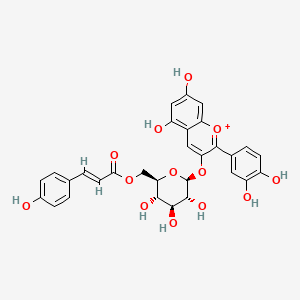

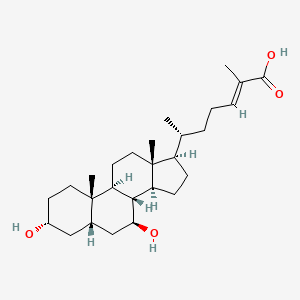
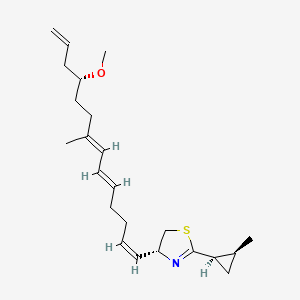

![[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]-(phenylmethyl)phosphinic acid](/img/structure/B1231313.png)
